molecular formula C30H37F3N2O6 B605082 ABBV-3221 CAS No. 2222264-64-2

ABBV-3221

Cat. No.: B605082
CAS No.: 2222264-64-2
M. Wt: 578.6292
InChI Key: YFEYDNAKCSOOOG-YCXOGWGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ABBV-3221 is a novel compound developed as a corrector for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound is particularly significant in the treatment of cystic fibrosis, a genetic disorder that affects multiple organs, primarily the lungs and pancreas. This compound is designed to enhance the functionality of the CFTR protein, thereby improving the regulation of chloride and bicarbonate ions across epithelial cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABBV-3221 involves the development of an enantioselective [3+2] cycloaddition to create the pyrrolidine core of the compound. This process is carried out on a multi-kilogram scale, ensuring the production of sufficient quantities for clinical and industrial applications. The reaction conditions typically involve the use of a copper(I) triflate-toluene complex as a catalyst, with imine and nitro olefin as reactants. The reaction is conducted at approximately 14°C with stirring by an orbital shaker .

Industrial Production Methods

Industrial production of this compound follows the same synthetic route but is scaled up to meet the demands of clinical trials and potential market release. The process involves rigorous quality control measures to ensure the purity and efficacy of the compound. High-throughput screening and optimization of reaction conditions are employed to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

ABBV-3221 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, including halogenated compounds or substituted aromatic rings .

Scientific Research Applications

ABBV-3221 has a wide range of scientific research applications, including:

Mechanism of Action

ABBV-3221 exerts its effects by enhancing the activity of the CFTR protein. It increases the opening of the chloride channel, allowing for better regulation of chloride and bicarbonate ions across epithelial cell membranes. This action is particularly effective when this compound is used in combination with other CFTR modulators, such as ABBV-2222 and GLPG1837, which further enhance the CFTR current and improve clinical outcomes for cystic fibrosis patients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its ability to significantly enhance CFTR function when used in combination with other modulators. Its specific mechanism of action, involving the enhancement of chloride channel opening, sets it apart from other CFTR correctors and potentiators. This makes this compound a valuable addition to the arsenal of therapeutic agents for cystic fibrosis .

Properties

CAS No.

2222264-64-2

Molecular Formula

C30H37F3N2O6

Molecular Weight

578.6292

IUPAC Name

(2S,3R,4S,5S)-3-(tert-butyl)-4-((2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methoxy)-1-((S)-tetrahydro-2H-pyran-2-carbonyl)-5-(o-tolyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C30H37F3N2O6/c1-17-10-6-7-11-20(17)23-25(41-16-18-14-19(30(31,32)33)15-34-26(18)39-5)22(29(2,3)4)24(28(37)38)35(23)27(36)21-12-8-9-13-40-21/h6-7,10-11,14-15,21-25H,8-9,12-13,16H2,1-5H3,(H,37,38)/t21-,22+,23-,24-,25-/m0/s1

InChI Key

YFEYDNAKCSOOOG-YCXOGWGTSA-N

SMILES

O=C([C@H]1N(C([C@@H]2CCCCO2)=O)[C@@H](C3=CC=CC=C3C)[C@@H](OCC4=CC(C(F)(F)F)=CN=C4OC)[C@@H]1C(C)(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GLPG-3221;  GLPG 3221;  GLPG\3221;  ABBV-3221;  ABBV 3221;  ABBV\3221; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ABBV-3221
Reactant of Route 2
ABBV-3221
Reactant of Route 3
Reactant of Route 3
ABBV-3221
Reactant of Route 4
ABBV-3221
Reactant of Route 5
Reactant of Route 5
ABBV-3221
Reactant of Route 6
ABBV-3221

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.